N-(2-Mercaptobenzoyl)-L-leucine
Description
N-(2-Mercaptobenzoyl)-L-leucine is a modified amino acid derivative where a 2-mercaptobenzoyl group (a benzene ring with a sulfhydryl (-SH) substituent at the 2-position) is attached to the α-amino group of L-leucine.
Properties
CAS No. |
824938-52-5 |
|---|---|
Molecular Formula |
C13H18N2O2S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-sulfanylbenzamide |
InChI |
InChI=1S/C13H18N2O2S/c1-8(2)7-10(12(14)16)15-13(17)9-5-3-4-6-11(9)18/h3-6,8,10,18H,7H2,1-2H3,(H2,14,16)(H,15,17)/t10-/m0/s1 |
InChI Key |
OOAHVPGYSPSYLR-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)C1=CC=CC=C1S |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C1=CC=CC=C1S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercaptobenzoyl)-L-leucine typically involves the condensation of 2-mercaptobenzoyl chloride with L-leucine. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-Mercaptobenzoyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol-containing compounds.
Substitution: Thioethers or thioesters.
Scientific Research Applications
N-(2-Mercaptobenzoyl)-L-leucine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Mercaptobenzoyl)-L-leucine involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This compound can inhibit enzymes by binding to their active sites and blocking substrate access. The pathways involved include the disruption of disulfide bonds and the formation of stable thioether linkages .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Their Effects
The biological and chemical properties of acylated leucine derivatives are heavily influenced by the substituents on the aromatic or acyl group. Below is a comparative analysis based on evidence from structurally related compounds:
Table 1: Key Properties of N-Acylated Leucine Derivatives
Physicochemical Properties
- Lipophilicity (logP) : Substituents significantly alter logP. Chloro and naphthoyl groups increase logP (~3.10–3.50), enhancing membrane permeability, while methoxy groups reduce logP (~1.98) by improving water solubility . The mercapto group is predicted to increase logP but may also introduce polarity due to sulfur’s electronegativity.
- Solubility and Stability : Methoxy and carbomethoxy groups improve aqueous solubility compared to unsubstituted benzoyl derivatives . The thiol group in this compound may reduce stability due to oxidation susceptibility, requiring formulation adjustments.
Transport and Uptake Mechanisms
Modifications like acetylation or benzoylation can shift transport pathways. For example, N-acetyl-L-leucine is transported via organic anion transporters instead of the L-amino acid transporter (LAT) used by unmodified leucine .
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